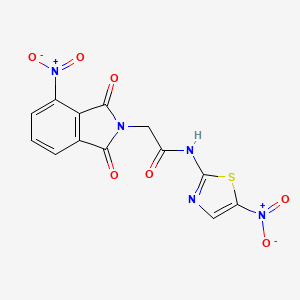
2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile
Vue d'ensemble
Description
2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile, also known as DDNP, is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of the organic compound stilbene and is often used as a reagent in laboratory experiments.
Applications De Recherche Scientifique
2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile has been used in various scientific research applications, including as a reagent in the synthesis of other organic compounds and as a probe for the detection of free radicals. It has also been used as a model compound for studying the mechanism of action of certain enzymes and as a tool for investigating the structure-activity relationships of organic compounds.
Mécanisme D'action
2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile is a potent free radical scavenger and has been shown to inhibit lipid peroxidation. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile in lab experiments is its high reactivity, which makes it useful for a wide range of applications. However, its toxicity and potential for explosive decomposition limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile. One area of interest is the development of new synthetic methods for producing 2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile and related compounds. Another area of interest is the investigation of the structure-activity relationships of 2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile and related compounds, with the goal of identifying new compounds with improved properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(diphenylphosphorothioyl)-3-hydroxy-4-phenylbut-2-enenitrile and its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(Z)-2-diphenylphosphinothioyl-3-hydroxy-4-phenylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NOPS/c23-17-22(21(24)16-18-10-4-1-5-11-18)25(26,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16H2/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZNZJZLWRDLSD-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C(\C#N)/P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methyl]malononitrile](/img/structure/B4290424.png)
![6-amino-4-(3-nitrophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290428.png)
![6-amino-4-(2-furyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290433.png)
![6-amino-4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290435.png)
![6-amino-4-(4-bromophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290443.png)
![6-amino-3-(trifluoromethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290445.png)

![2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290469.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B4290483.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-bromophenyl)acetamide]](/img/structure/B4290486.png)
![methyl 2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290505.png)

![4-(5-{[6-(ethoxycarbonyl)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4290509.png)